molecular formula C43H67NO12 B137657 31-O-Demethyl-FK506 CAS No. 135635-47-1

31-O-Demethyl-FK506

Cat. No.: B137657
CAS No.: 135635-47-1
M. Wt: 790 g/mol
InChI Key: VHOPGJHKSPGXIZ-AMASXYNMSA-N
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Description

31-O-Demethyl-FK506 is a derivative of FK506, also known as tacrolimus or fujimycin. FK506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It possesses various biological activities, including immunosuppressive, antifungal, anti-inflammatory, neuroprotective, and neuroregenerative properties . This compound is specifically characterized by the absence of a methyl group at the 31st position, which distinguishes it from FK506.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 31-O-Demethyl-FK506 involves the biosynthetic pathway of FK506, where the methyltransferase enzyme FkbM is responsible for the O-methylation at the 31st position. By disrupting the fkbM gene in the genome of Streptomyces species, this compound can be accumulated . The synthetic route involves the use of a hybrid type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system to construct the macrolide skeleton, followed by post-PKS modifications .

Industrial Production Methods: Industrial production of this compound can be achieved by genetically engineering Streptomyces strains to inactivate the fkbM gene. This approach allows for the accumulation of this compound in the culture broth, which can then be isolated and purified .

Chemical Reactions Analysis

Types of Reactions: 31-O-Demethyl-FK506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOPGJHKSPGXIZ-AMASXYNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135635-47-1
Record name 31-O-Demethyl-FK506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135635471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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